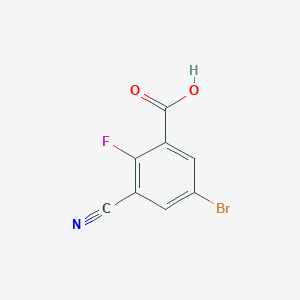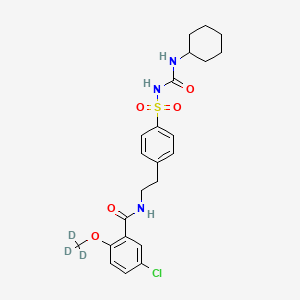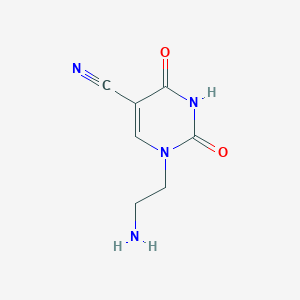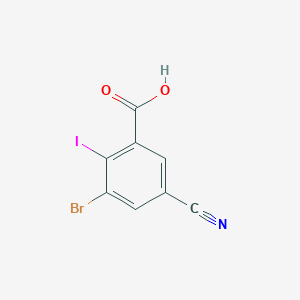
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene
Overview
Description
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene, also known as 1-bromo-2-fluoro-4-chlorobenzene (BFCCB), is a synthetic organic compound that belongs to the class of aromatic halogenated hydrocarbons. It is a colorless liquid with a low melting point and high boiling point. BFCCB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the preparation of a variety of other organic compounds.
Scientific Research Applications
Halogenation Reactions
1-(1-Bromo-2-fluoropropan-2-yl)-4-chlorobenzene is used in halogenation reactions. Studies have shown that compounds like 1, 3-dichloro-2-fluoro-1-propene undergo specific halogenation reactions. These processes are highly regio- and trans-stereospecific, resulting in various halogenated products (Boguslavskaya et al., 1978).
Synthesis of CCR5 Antagonists
This compound plays a role in the synthesis of novel non-peptide CCR5 antagonists. Such antagonists are significant in pharmaceutical research, particularly in targeting specific receptors (Bi, 2014), (De-ju, 2015).
Synthesis of Amino Acids
In research regarding the synthesis of γ- and δ-fluoro-α-amino acids, compounds like 1-bromo-2-fluoropropane are utilized. These syntheses are important for developing new types of amino acids with potential biological activities (Kröger & Haufe, 1997).
Radiopharmaceutical Applications
In the field of radiopharmaceuticals, compounds similar to this compound are used in the synthesis of radiolabeled compounds. These compounds are crucial for diagnostic imaging techniques, such as PET scans (Klok et al., 2006).
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents. Research in this area focuses on creating new compounds that exhibit potent antimicrobial activity against various microorganisms (Liaras et al., 2011).
Electrochemical Fluorination
Electrochemical fluorination studies involving halobenzenes have utilized compounds like 1-bromo-4-fluorobenzene. These studies are essential for understanding the mechanisms and efficiencies of fluorination processes (Horio et al., 1996).
Free-radical Reactions
The compound's derivatives are involved in free-radical reactions. These reactions are significant in organic synthesis, leading to the formation of various important organic compounds (Haszeldine et al., 1977).
Properties
IUPAC Name |
1-(1-bromo-2-fluoropropan-2-yl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClF/c1-9(12,6-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVCBUHIOZISL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Hydroxyethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1448846.png)



![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)

![{2H,3H-[1,4]dioxino[2,3-b]pyridin-3-yl}methanol hydrochloride](/img/structure/B1448854.png)

![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)




